Phenyl 2-phenylethenesulfonate
Overview
Description
Phenyl 2-phenylethenesulfonate is an organic compound that belongs to the class of sulfonic acid esters It is characterized by the presence of a phenyl group attached to a 2-phenylethenesulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl 2-phenylethenesulfonate can be synthesized through a nucleophilic aromatic substitution reaction. This involves the reaction of phenyl sulfonate with a suitable nucleophile under specific conditions. The reaction typically requires the presence of a strong base and an appropriate solvent to facilitate the substitution process .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of advanced techniques such as continuous flow reactors and high-throughput screening to optimize reaction conditions and yield. The process may also include purification steps to ensure the final product’s quality and purity .
Chemical Reactions Analysis
Types of Reactions: Phenyl 2-phenylethenesulfonate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of sulfone derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of sulfonate esters.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides and strong bases such as sodium hydroxide.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfonate esters.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Phenyl 2-phenylethenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other sulfonic acid esters.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is investigated for its potential therapeutic applications, including its role as a drug intermediate.
Mechanism of Action
The mechanism of action of phenyl 2-phenylethenesulfonate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to various biological effects. The compound’s sulfonate group plays a crucial role in its binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Phenyl 2-phenylethenesulfonate can be compared with other similar compounds, such as:
Phenyl sulfonate: Similar in structure but lacks the phenylethenesulfonate moiety.
Phenyl 2-phenylethanesulfonate: Similar but with an ethane instead of an ethene linkage.
Phenyl 2-phenylpropenesulfonate: Similar but with a propene instead of an ethene linkage.
Uniqueness: this compound is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
phenyl (E)-2-phenylethenesulfonate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3S/c15-18(16,17-14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-12H/b12-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQFBVNMSNEFFS-VAWYXSNFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)OC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)OC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30364364 | |
Record name | phenyl (E)-2-phenylethenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30364364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5305-91-9 | |
Record name | phenyl (E)-2-phenylethenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30364364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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